Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate

Orthogonal protecting group strategy Solid-phase and solution-phase peptide synthesis Multistep convergent synthesis

Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS 1638744-88-3) is a chiral, orthogonally protected trans-3-hydroxy-4-aminopiperidine derivative bearing a benzyloxycarbonyl (Cbz) carbamate on the exocyclic 4-amino group and a free piperidine secondary amine. With a molecular formula of C₁₃H₁₈N₂O₃ and molecular weight of 250.29 g/mol, it is supplied at ≥98% purity with full analytical documentation including NMR, HPLC, and LC-MS characterization.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B12831048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CNCC(C1NC(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m0/s1
InChIKeyQAECDNDIJKFMPR-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((3R,4S)-3-Hydroxypiperidin-4-yl)Carbamate: Chiral Orthogonally Protected Piperidine Building Block for Asymmetric Synthesis and Targeted Protein Degradation


Benzyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS 1638744-88-3) is a chiral, orthogonally protected trans-3-hydroxy-4-aminopiperidine derivative bearing a benzyloxycarbonyl (Cbz) carbamate on the exocyclic 4-amino group and a free piperidine secondary amine . With a molecular formula of C₁₃H₁₈N₂O₃ and molecular weight of 250.29 g/mol, it is supplied at ≥98% purity with full analytical documentation including NMR, HPLC, and LC-MS characterization . The (3R,4S) absolute configuration places the 3-hydroxyl and 4-Cbz-amino substituents in a trans-diequatorial relationship on the piperidine ring, a stereochemical arrangement that maps directly onto the pharmacophoric conformation required by multiple kinase inhibitor and protein degrader scaffolds [1]. The compound is classified under Protein Degrader Building Blocks by major chemical suppliers, reflecting its established role as a key intermediate in PROTAC linker-warhead conjugate synthesis [2].

Why Benzyl ((3R,4S)-3-Hydroxypiperidin-4-yl)Carbamate Cannot Be Replaced by Generic In-Class Analogs


The trans-3-hydroxy-4-aminopiperidine scaffold exists in four distinct stereoisomeric forms, and the biological activity of downstream drug candidates is exquisitely sensitive to both relative and absolute stereochemistry at the C3 and C4 positions [1]. Substituting the (3R,4S) enantiomer with its (3S,4R) antipode or the (3S,4S)/(3R,4R) diastereomers can invert or abolish target binding, as demonstrated in structure-activity relationship studies of Bruton's tyrosine kinase inhibitors and vesicular acetylcholine transporter ligands built on this scaffold [2]. Furthermore, the regiochemical placement of the Cbz protecting group—on the exocyclic 4-amino position (CAS 1638744-88-3) versus on the piperidine ring nitrogen (CAS 167832-41-9)—dictates entirely different synthetic sequences, orthogonal deprotection strategies, and downstream functionalization pathways . Generic substitution without verifying both absolute stereochemistry and protecting group regiochemistry introduces uncontrolled variables that propagate through multi-step syntheses, risking stereochemical erosion, protecting group incompatibility, and failure of the final convergent coupling step .

Quantitative Comparative Evidence: Benzyl ((3R,4S)-3-Hydroxypiperidin-4-yl)Carbamate vs. Closest Analogs


Orthogonal Deprotection: Cbz on Exocyclic Amine Enables Hydrogenolytic Cleavage Orthogonal to Boc and Fmoc Strategies

The Cbz group on the 4-amino position of the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature, neutral conditions), whereas the Boc group on the analogous tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS 642478-29-3) requires strongly acidic conditions (TFA or HCl/dioxane) for cleavage . When both Cbz and Boc protecting groups are present in the same synthetic sequence, Cbz can be selectively removed via hydrogenolysis without affecting Boc, and conversely Boc can be cleaved by acidolysis without disturbing Cbz . This orthogonality is not achievable with the Boc-only protected analog, which lacks a second chemically differentiated protecting group handle [1].

Orthogonal protecting group strategy Solid-phase and solution-phase peptide synthesis Multistep convergent synthesis

Cbz-Protected Piperidines Exhibit 33–48% Yield in Regioselective Biohydroxylation vs. Inferior Regioselectivity of N-Benzoyl Analogues

In a direct comparative study, N-benzyloxycarbonyl (Cbz) protected piperidines were hydroxylated by Beauveria bassiana ATCC 7159 with significantly greater regioselectivity than the corresponding N-benzoyl analogues . Cbz-protected piperidine substrates 1–3 and 5–7 were biotransformed to yield predominantly 4-hydroxylated products in isolated yields of up to 48% (N-Cbz-4-methylpiperidine, 45% yield; N-Cbz-piperidine, 33% yield), whereas the N-benzoyl-protected series showed compromised regioselectivity with competitive hydroxylation at multiple positions . The authors explicitly attribute this improved regiochemical outcome to the insertion of the O–CH₂ moiety in the Cbz protecting group, which positions the aromatic recognition element at an optimal distance from the piperidine ring for the enzyme's active-site aromatic binding pocket .

Biocatalytic hydroxylation Regioselective C–H activation Beauveria bassiana biotransformation

Regiochemical Differentiation: Exocyclic Cbz-Carbamate (CAS 1638744-88-3) vs. Endocyclic N-Cbz Protection (CAS 167832-41-9) Dictates Divergent Storage Stability and Synthetic Utility

The target compound (CAS 1638744-88-3) bears the Cbz group as a carbamate on the exocyclic 4-amino position, leaving the piperidine ring nitrogen free for direct functionalization. The regioisomeric comparator trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS 167832-41-9) places Cbz on the endocyclic piperidine nitrogen, with a free primary amine at the 4-position . This regiochemical difference produces measurable physicochemical consequences: the target compound requires sealed dry storage at 2–8°C, whereas the regioisomer is stable at room temperature . Computed physicochemical parameters for the target compound are LogP = 0.6356, TPSA = 70.59 Ų, with 3 hydrogen bond donors and 4 hydrogen bond acceptors . The free piperidine NH (pKa ~10–11) in the target compound provides a nucleophilic handle for N-alkylation, N-acylation, or N-sulfonylation prior to Cbz deprotection, a synthetic sequence not accessible with the N-Cbz-protected regioisomer where the piperidine nitrogen is already blocked .

Protecting group regiochemistry Building block stability Convergent synthetic route design

Purity Specification ≥98% with Multi-Method Analytical Documentation vs. Boc Analog at 95–97% Without Standardized Characterization

The target compound is supplied at a certified purity of NLT 98% (Synblock) and ≥98% (Chemscene), with a documented analytical package including MSDS, NMR, HPLC, and LC-MS characterization provided as standard . In contrast, the Boc-protected analog tert-butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate (CAS 642478-29-3) is commonly offered at 95% minimum purity across multiple vendors (AKSci: 95%; Bidepharm: 98% with batch-specific QC reports) . The (3S,4S) diastereomer benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is typically listed at 97% purity [1]. The 1–3% purity differential, while modest in absolute terms, corresponds to a reduction in unidentified impurities from ≤5% (Boc analog) to ≤2% (target compound), representing a ≥2.5-fold improvement in impurity burden that is consequential in multi-step sequences where impurities propagate and amplify .

Analytical quality control Building block purity specification Reproducible synthetic chemistry

The (3R,4S) Trans-Diequatorial Configuration Maps Directly onto Bioactive Conformations of Clinical Kinase Inhibitor Scaffolds

The trans-3-amino-4-hydroxypiperidine scaffold with (3R,4S) absolute configuration is a critical pharmacophoric element in inhibitors of Bruton's tyrosine kinase (BTK) — a validated target in autoimmune disorders — and in radiolabeled trozamicol derivatives evaluated as SPECT and PET radiotracers targeting the vesicular acetylcholine transporter [1]. The Tetrahedron review explicitly states that 'the presence of the amino hydroxypiperidine moiety and their absolute (as well as relative) stereochemistry is essential for the biological activity of these molecules' and that 'inversion of the hydroxyl group at the trans-isomers provides access to the cis-amino alcohol structure present in PAD4 inhibitors and factor Xa inhibitors' [2]. While these structure-activity relationships are derived from final drug molecules rather than the Cbz-protected building block itself, the (3R,4S) stereochemistry of the target compound directly corresponds to the enantiomer required for BTK inhibitor synthesis, whereas the (3S,4S), (3R,4R), and (3S,4R) diastereomers lead to different or inactive stereochemical series [3].

Stereochemistry-activity relationship Kinase inhibitor pharmacophore BTK and tropomyosin receptor kinase inhibitors

Classification as 'Protein Degrader Building Block' Reflects Specific Utility in PROTAC Linker-Warhead Conjugate Assembly

The target compound and its close structural relatives are explicitly categorized under the 'Protein Degrader Building Blocks' product family by commercial suppliers, distinguishing them from generic piperidine building blocks and reflecting their established role in PROTAC (PROteolysis TArgeting Chimera) synthesis [1]. PROTAC linker design is a critical determinant of degrader efficacy, with piperidine-containing rigid linkers offering conformational constraint that can enhance ternary complex formation and degradation efficiency compared to fully flexible PEG linkers . The orthogonal protection strategy of the target compound — free piperidine NH with Cbz-protected exocyclic amine — is ideally suited for sequential conjugation: the piperidine nitrogen can be first elaborated with a linker-E3 ligase ligand conjugate, followed by Cbz deprotection and coupling of the warhead (target protein ligand) to the liberated 4-amino group [2]. This synthetic sequence is precluded with the regioisomeric N-Cbz protected variant, where the piperidine nitrogen is already occupied by the protecting group .

PROTAC linker chemistry Targeted protein degradation Heterobifunctional degrader synthesis

Optimal Application Scenarios for Benzyl ((3R,4S)-3-Hydroxypiperidin-4-yl)Carbamate Based on Comparative Evidence


PROTAC Degrader Assembly via Sequential Orthogonal Conjugation

In heterobifunctional PROTAC synthesis, the target compound's free piperidine NH can be first elaborated with an E3 ligase recruiter–linker conjugate (e.g., a VHL or cereblon ligand with a carboxylic acid handle via amide coupling), while the Cbz-protected 4-amino group remains inert . Subsequent catalytic hydrogenolysis (H₂, Pd/C) cleanly liberates the 4-amino group for coupling to the target protein (POI) warhead — a sequence that the N-Cbz regioisomer (CAS 167832-41-9) cannot support because the piperidine nitrogen is already blocked . This convergent strategy minimizes the number of protecting group manipulations and avoids exposing acid-sensitive warhead moieties to the TFA conditions required for Boc deprotection [1].

Synthesis of (3R,4S)-Configured Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediates

The (3R,4S) absolute configuration of the target compound corresponds to the stereochemistry required for BTK inhibitor pharmacophores, where the trans-diequatorial 3-hydroxy-4-amino arrangement is essential for ATP-binding pocket occupancy . Coupling the free piperidine NH with an appropriate acrylamide warhead (for covalent BTK targeting) followed by Cbz deprotection and functionalization of the 4-amino group yields advanced intermediates en route to irreversible BTK inhibitors . Procurement of the correct (3R,4S) enantiomer rather than the (3S,4S) or (3R,4R) diastereomers is mandatory, as stereochemical inversion abolishes the trans-diequatorial geometry required for kinase hinge-region binding [1].

Biocatalytic Late-Stage Hydroxylation of Cbz-Protected Piperidine Scaffolds

For programs employing Beauveria bassiana ATCC 7159-mediated biohydroxylation as a green chemistry alternative to stoichiometric oxidants, the Cbz protecting group on the piperidine scaffold has been demonstrated to confer superior regioselectivity compared to N-benzoyl protection, yielding predominantly 4-hydroxylated products in up to 48% isolated yield . The target compound, bearing a Cbz-carbamate on the 4-amino position, is structurally analogous to the substrates validated in this biotransformation system, and its free piperidine NH provides an additional handle for directing enzymatic recognition . This scenario is particularly relevant for generating hydroxylated building blocks with defined stereochemistry for natural product-inspired medicinal chemistry [1].

Multi-Step Convergent Synthesis Requiring Orthogonal Cbz/Boc Protection Strategy

In complex molecule synthesis where the piperidine nitrogen and the 4-amino group must be differentially functionalized at distinct stages, the target compound's combination of a free piperidine NH and a Cbz-protected exocyclic amine enables a Cbz/Boc orthogonal protection strategy: the piperidine NH can be protected with Boc₂O to install a Boc group, generating an intermediate with both Cbz and Boc protection that can be sequentially deprotected under mutually exclusive conditions — hydrogenolysis for Cbz, acidolysis for Boc . This dual orthogonal protection capability is not achievable with the Boc-only or Cbz-only mono-protected analogs, which lack the second chemically differentiated handle . The strategy is particularly valuable for natural product total synthesis and peptidomimetic construction [1].

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